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benzyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B1598294
CAS No.: 32016-28-7
M. Wt: 217.22 g/mol
InChI Key: QBEUXDWEKIOSIL-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole (B372694) Chemistry and Its Evolution in Research

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgslideshare.net A few years later, in 1889, the first synthesis of the parent pyrazole molecule was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net Another classical synthesis method was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

For a considerable time, pyrazole derivatives were primarily synthetic creations, with no known natural occurrences. slideshare.net This changed in 1959 when the first natural pyrazole, 1-pyrazolyl-alanine, was discovered and isolated from watermelon seeds. orientjchem.orgwikipedia.org The discovery of naturally occurring pyrazoles spurred further interest in this class of compounds.

Over the decades, research into pyrazole chemistry has evolved significantly. numberanalytics.com Early work focused on fundamental synthesis and understanding the chemical properties of the pyrazole ring, noting its aromatic character and resistance to common oxidizing and reducing agents. globalresearchonline.net Modern research, however, is heavily geared towards the applications of pyrazole derivatives in various fields, especially in medicinal chemistry and agrochemicals, due to their wide range of biological activities. globalresearchonline.netnumberanalytics.com

Interactive Data Table: Key Milestones in Pyrazole Chemistry
YearMilestoneResearcher(s)Significance
1883Term "pyrazole" coinedLudwig KnorrEstablished the name for this class of compounds. wikipedia.orgslideshare.net
1889First synthesis of pyrazoleBuchnerDemonstrated the first chemical preparation of the parent heterocycle. globalresearchonline.net
1898Classical pyrazole synthesisHans von PechmannDeveloped a method from acetylene and diazomethane. wikipedia.org
1959First natural pyrazole isolatedVarious1-pyrazolyl-alanine was found in watermelon seeds, expanding the scope of pyrazole chemistry. orientjchem.orgwikipedia.org

Significance of the 5-Aminopyrazole Scaffold in Synthetic Organic Chemistry

The 5-aminopyrazole scaffold, which forms the core of benzyl (B1604629) 5-amino-1H-pyrazole-4-carboxylate, is a crucial building block in synthetic organic chemistry. nih.gov Its importance stems from the presence of multiple reactive sites that allow for diverse chemical modifications, making it a versatile precursor for a wide array of more complex heterocyclic systems. beilstein-journals.orgnih.gov

One of the most common and versatile methods for synthesizing the 5-aminopyrazole scaffold is through the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the stable 5-aminopyrazole ring. beilstein-journals.org Other synthetic routes include reactions involving malononitrile (B47326) and its derivatives. nih.gov

The amino group at the 5-position is particularly significant. It can be readily transformed into other functional groups or used as a nucleophilic handle for building larger molecular architectures. nih.gov This versatility has made 5-aminopyrazoles key starting materials for the synthesis of fused heterocyclic compounds, such as:

Pyrazolo[3,4-b]pyridines nih.gov

Pyrazolo[1,5-a]pyrimidines mdpi.com

Pyrazolo[4,3-d]pyrimidines beilstein-journals.org

Pyrazolotriazines nih.gov

These fused systems are prominent in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov The adaptability of the 5-aminopyrazole scaffold allows chemists to systematically modify structures to achieve desired properties, making it a privileged template in drug discovery and materials science. nih.govmdpi.com

Interactive Data Table: Examples of Bioactive Compounds Derived from 5-Aminopyrazoles
Compound TypePrecursor ScaffoldApplication AreaReference
Pyrazolo[3,4-b]pyridines5-AminopyrazoleMedicinal Chemistry nih.gov
Pyrazolo[1,5-a]pyrimidines3-Amino-1H-pyrazole-4-carbonitrileMedicinal Chemistry mdpi.com
Pyrazolo[4,3-d]pyrimidines4-Aminopyrazole-5-carboxylic acidSildenafil Analogues beilstein-journals.org
Fused Pyrazoloazines5-AminopyrazoleMedicinal Chemistry nih.gov

Overview of Current Research Trajectories for Benzyl 5-amino-1H-pyrazole-4-carboxylate Derivatives

While research specifically on this compound is niche, the broader class of 5-amino-1H-pyrazole-4-carboxamide and carboxylate derivatives is an active area of investigation, particularly in the development of kinase inhibitors. mdpi.comnih.gov

A prominent research trajectory involves designing these derivatives as covalent inhibitors for fibroblast growth factor receptors (FGFRs). nih.gov Aberrant activation of FGFRs is a known factor in the progression of various cancers. nih.gov To address this, a recent study focused on synthesizing a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed to act as pan-FGFR covalent inhibitors. These inhibitors target both the wild-type and mutated forms of the receptor that can lead to drug resistance. nih.gov The representative compound from this series, 10h , demonstrated potent activity against multiple FGFR isoforms and their mutants in biochemical assays. nih.gov Furthermore, X-ray crystallography confirmed that the compound binds irreversibly to its target, highlighting a promising avenue for developing new anticancer drugs. nih.gov

Another research direction is the use of related aminopyrazole carboxylates as precursors for pyrazolo[4,3-d]pyrimidine systems. beilstein-journals.org These fused heterocycles are of significant interest as they form the core structure of compounds like sildenafil. The synthesis involves reacting 4-amino-1-aryl-1H-pyrazole-3-carboxylic acid ethyl esters with reagents like phenylisothiocyanate to construct the fused pyrimidine (B1678525) ring. beilstein-journals.org

The research indicates that derivatives of the this compound scaffold are primarily being explored as:

Intermediates for Kinase Inhibitors: Leveraging the 5-aminopyrazole-4-carboxamide core to create targeted covalent inhibitors for cancer therapy. nih.gov

Precursors for Fused Heterocyclic Systems: Utilizing the reactive groups on the pyrazole ring to build complex molecules with potential therapeutic applications. nih.govbeilstein-journals.org

These trajectories underscore the compound's role as a versatile platform for constructing functionally complex molecules aimed at specific biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B1598294 benzyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 32016-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUXDWEKIOSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402351
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32016-28-7
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of Benzyl 5 Amino 1h Pyrazole 4 Carboxylate Molecular Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule. While specific DFT studies for benzyl (B1604629) 5-amino-1H-pyrazole-4-carboxylate are not widely published, analysis of closely related structures like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate provides a strong basis for its expected structural parameters. nih.govnih.gov

The geometry of the pyrazole (B372694) ring, along with its amino and carboxylate substituents, is expected to be nearly planar, a feature stabilized by electron delocalization. nih.govresearchgate.net An intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester is also a highly probable feature, which would further contribute to the planarity and stability of this conformation. nih.govnih.gov The C-N bond lengths within the pyrazole ring are predicted to be intermediate between typical single and double bonds, indicating significant electron delocalization which is a characteristic feature of aromatic systems. nih.govresearchgate.net The benzyl and phenyl groups in analogous structures are typically twisted relative to the plane of the pyrazole ring. nih.govnih.gov

Table 1: Predicted Geometric Parameters for Benzyl 5-amino-1H-pyrazole-4-carboxylate based on Analogous Structures

Parameter Predicted Value Rationale/Source
Pyrazole Ring C=N Bond Length ~1.31 Å Indicates electron delocalization, based on similar pyrazole crystal structures. nih.gov
Pyrazole Ring N-N Bond Length ~1.35 Å Consistent with N-phenylpyrazole derivatives. nih.gov
Amino C-N Bond Length ~1.35 Å Typical for an amino group attached to an aromatic ring. nih.gov
Phenyl-to-Pyrazole Dihedral Angle ~48-52° Based on crystal structures of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid. nih.govnih.gov
Intramolecular H-Bond (NH···O=C) Present Stabilizes the molecular conformation. nih.govnih.gov

Note: This is an interactive data table based on data from analogous compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and polarizability. researchgate.netnih.gov

For pyrazole derivatives, the HOMO is typically localized over the electron-rich regions, such as the pyrazole ring and the amino substituent, while the LUMO is often found on the electron-accepting portions of the molecule. researchgate.netresearchgate.net In this compound, the HOMO would likely be centered on the 5-amino-1H-pyrazole core, and the LUMO on the pyrazole ring and the benzyl carboxylate group. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov Computational studies on similar pyrazole structures have calculated this gap to be in a range that suggests good chemical activity. researchgate.netoaji.net

Table 2: Representative Frontier Orbital Data from a Pyrazole Derivative

Parameter Energy (eV) Significance
EHOMO -6.21 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.31 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.90 Indicates chemical reactivity and stability. oaji.net

Note: This is an interactive data table based on data from a related compound to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring. These regions are prone to attack by electrophiles. researchgate.netresearchgate.net Conversely, the most positive potential (colored blue) would be located on the hydrogen atoms of the amino group, making this site a likely point for nucleophilic attack and hydrogen bond donation. researchgate.net The MEP surface provides a clear, visual guide to the molecule's reactive behavior. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wisc.edu It quantifies delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Molecules with significant NLO properties are of great interest for applications in optical communications and information storage. Pyrazole derivatives are among the organic compounds studied for these properties. unar.ac.id Efficient NLO materials often consist of an electron donor and an electron acceptor group connected by a π-conjugated system.

This compound possesses this donor-π-acceptor architecture. The amino group at the C5 position acts as an electron donor, while the benzyl carboxylate group at the C4 position serves as an electron acceptor, with the pyrazole ring providing the π-bridge. Theoretical calculations of properties like molecular hyperpolarizability can predict the NLO potential of the compound. unar.ac.id Studies on similar pyrazoles have shown that this class of compounds can exhibit significant NLO effects, making the title compound a promising candidate for further investigation in materials science. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This technique is essential in drug discovery for understanding binding modes and predicting binding affinities. Pyrazole derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous docking studies. nih.govnih.gov

While specific docking studies on this compound are not available, its structural motifs suggest how it might interact with a protein's active site. The amino group and pyrazole nitrogens can act as hydrogen bond donors and acceptors, while the carbonyl oxygen can also accept hydrogen bonds. The benzyl and pyrazole rings can engage in hydrophobic and π-π stacking interactions. For instance, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and docked as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a critical target in cancer therapy. nih.gov Docking simulations would be a critical first step in evaluating the potential of this compound as an inhibitor for various enzymatic targets. nih.govalrasheedcol.edu.iq

Theoretical Mechanistic Studies of Pyrazole Synthesis and Transformations

Understanding the reaction mechanisms for the synthesis of pyrazoles is crucial for optimizing reaction conditions and yields. Theoretical studies can model the energy landscape of a reaction pathway, identifying transition states and intermediates. The synthesis of the 5-aminopyrazole core typically involves the cyclocondensation of a hydrazine (B178648) with a compound containing a 1,3-dicarbonyl or an equivalent functional group. mdpi.comjk-sci.com

A common and versatile route to 5-aminopyrazole-4-carboxylates involves the reaction of a hydrazine with an ethyl 2-cyano-3-oxobutanoate derivative or a ketene (B1206846) dithioacetal. beilstein-journals.orgresearchgate.net A plausible mechanism involves the initial attack of the hydrazine on one of the carbonyl carbons or its equivalent, followed by an intramolecular cyclization where the other nitrogen atom attacks the cyano group. beilstein-journals.org Subsequent tautomerization and aromatization lead to the final stable pyrazole ring. nih.gov Computational modeling of this pathway could provide detailed insights into the regioselectivity and energetics of the synthesis of this compound.

Chemical Transformations and Derivative Synthesis of Benzyl 5 Amino 1h Pyrazole 4 Carboxylate

Functionalization Reactions at the Amino Group

The 5-amino group of benzyl (B1604629) 5-amino-1H-pyrazole-4-carboxylate is a primary nucleophilic site, readily participating in various chemical transformations. Acylation is a common functionalization strategy. For instance, the amino group can be acylated using reagents like benzoyl chlorides in suitable solvents such as dichloromethane (B109758) (DCM) to yield the corresponding N-benzoyl derivatives. nih.gov This reaction introduces a new substituent onto the pyrazole (B372694) ring, significantly altering the molecule's electronic and steric properties and providing a gateway to further synthetic modifications. nih.gov

Another critical reaction involving the amino group is diazotization. This process, typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), converts the primary amino group into a diazonium salt. This intermediate is highly reactive and is often not isolated, serving as a key precursor for the synthesis of fused triazine systems through intramolecular cyclization. researchgate.netarkat-usa.org

Table 1: Representative Functionalization Reactions of the Amino Group

Reaction Type Reagent(s) Product Type Reference(s)
Acylation Benzoyl chloride N-Acylaminopyrazole nih.gov

Ester Transformations and Amidation Reactions of the Carboxylate Moiety

The benzyl ester group at the C4 position of the pyrazole ring can undergo several important transformations. A fundamental reaction is the hydrolysis of the ester to the corresponding carboxylic acid. nih.govuni.lu This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in an alcoholic solvent. The resulting 5-amino-1H-pyrazole-4-carboxylic acid is a versatile intermediate for further derivatization. nih.govuni.lu

The synthesized carboxylic acid can then be converted into a variety of amides through amidation reactions. nih.gov This generally involves activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. nih.gov These amidation reactions are crucial for building more complex molecules and are frequently employed in the synthesis of compounds with potential biological activity. nih.govresearchgate.net

Table 2: Key Transformations of the Carboxylate Moiety

Reaction Type Reagent(s) Intermediate/Product Reference(s)
Ester Hydrolysis NaOH, Ethanol (B145695) 5-Amino-1H-pyrazole-4-carboxylic acid nih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

Benzyl 5-amino-1H-pyrazole-4-carboxylate is an exemplary building block for constructing fused bicyclic and polycyclic heterocyclic systems. The strategic positioning of the amino group and the carboxylate moiety facilitates cyclocondensation reactions with various bifunctional reagents. arkat-usa.orgresearchgate.net

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established transformation of 5-aminopyrazoles. This is typically achieved through condensation with β-dicarbonyl compounds or their synthetic equivalents. nih.gov For example, reacting this compound with β-ketoesters like ethyl acetoacetate (B1235776) or diketones such as acetylacetone (B45752) in refluxing acetic acid, often with a catalytic amount of sulfuric acid, leads to the formation of the fused pyrazolo[1,5-a]pyrimidine ring system. beilstein-journals.orgresearchgate.net The reaction proceeds via initial nucleophilic attack of the pyrazole's endocyclic nitrogen (N1) or the exocyclic amino group (at C5) on one of the carbonyl groups, followed by cyclization and dehydration. researchgate.net Microwave-assisted conditions have also been employed to improve yields and reduce reaction times. beilstein-journals.org

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reagent Conditions Product Reference(s)
β-Ketoester (e.g., Ethyl acetoacetate) Acetic acid, H₂SO₄ (cat.), Reflux 4,7-Dihydropyrazolo[1,5-a]pyrimidinone derivative beilstein-journals.orgscispace.com
β-Diketone (e.g., Acetylacetone) Acetic acid, H₂SO₄ (cat.), Reflux Pyrazolo[1,5-a]pyrimidine derivative beilstein-journals.orgresearchgate.net

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines, which are isomers of purines, are another important class of fused heterocycles synthesized from 5-aminopyrazole precursors. The construction of this ring system involves the reaction of the 5-aminopyrazole-4-carboxylate with single-carbon synthons. For instance, heating the aminopyrazole with formamide, urea, or thiourea (B124793) results in the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ones or -thiones. nih.govnih.gov An alternative modern approach involves the cyclization of the ortho-amino ester with various nitriles under microwave irradiation in the presence of a base like potassium tert-butoxide, which offers a more efficient and safer route. nih.gov

Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Reagent(s) Conditions Product Reference(s)
Formamide Heating Pyrazolo[3,4-d]pyrimidin-4-one nih.gov
Urea Heating Pyrazolo[3,4-d]pyrimidin-4-one nih.gov
Thiourea Heating Pyrazolo[3,4-d]pyrimidin-4-thione nih.govnih.gov

Imidazopyrazole Derivatives

The synthesis of imidazopyrazole systems from 5-aminopyrazoles demonstrates the compound's utility in multicomponent reactions. Imidazo[1,2-b]pyrazole derivatives can be synthesized via a one-pot, three-component reaction. nih.gov This involves the reaction of a 5-amino-1H-pyrazole-4-carboxylate derivative, an aldehyde, and an isocyanide in a suitable solvent like toluene (B28343) with an ammonium (B1175870) chloride catalyst. nih.gov This reaction efficiently assembles the fused imidazopyrazole core in a single step. nih.gov

Table 5: Synthesis of Imidazopyrazole Derivatives

Reaction Type Reagents Conditions Product Reference(s)

Pyrazolo[3,4-d]nih.govbenchchem.combeilstein-journals.orgtriazin-4-ones

The synthesis of the pyrazolo[3,4-d] nih.govbeilstein-journals.orgtriazin-4-one ring system from this compound involves a diazotization-cyclization sequence. researchgate.netresearchgate.net The first step is the conversion of the 5-amino group into a diazonium salt using nitrous acid at low temperatures. The resulting intermediate is generally unstable and undergoes in situ intramolecular cyclization, where the diazonium group attacks the carbonyl carbon of the ester (or the corresponding carboxylic acid/amide) at the C4 position. researchgate.net This reaction pathway leads to the formation of the fused triazinone ring, creating a tricyclic heterocyclic system with structural similarities to purine (B94841) bases. researchgate.net

Table 6: Synthesis of Pyrazolo[3,4-d] nih.govbeilstein-journals.orgtriazin-4-ones

Step Reagent(s) Intermediate/Product Reference(s)
1. Diazotization NaNO₂, HCl (aq) Pyrazole-5-diazonium salt researchgate.net

Reactions Involving the Pyrazole Ring System and its Peripheral Substituents

The reactivity of this compound is characterized by the interplay of its functional groups. The exocyclic amino group and the adjacent ester substituent, in concert with the pyrazole ring, participate in a variety of chemical transformations, most notably cyclocondensation reactions to form fused bicyclic systems.

The primary amino group at the C5 position is a key handle for derivatization. One of the most significant transformations is its involvement in cyclocondensation reactions. For instance, 5-aminopyrazoles are known to react with β-dicarbonyl compounds or their equivalents to construct fused pyrazolopyrimidine or pyrazolopyridine rings. nih.gov In a typical reaction, the amino group of the pyrazole acts as a nucleophile, attacking a carbonyl group of the reaction partner, which is followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic product. For example, the reaction of 5-aminopyrazoles with arylidenepyruvic acids or a combination of pyruvic acid and aromatic aldehydes leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net This transformation highlights the utility of the amino group in building molecular complexity.

Another important reaction involving the amino group is diazotization. Treatment of 5-aminopyrazoles with nitrous acid (generated in situ from sodium nitrite and a mineral acid) yields a diazonium salt. This intermediate is highly reactive and can be coupled with various nucleophiles. For example, coupling with active methylene (B1212753) compounds can lead to the formation of pyrazolo[5,1-c] nih.govresearchgate.netwikipedia.orgtriazine derivatives. lookchem.com This two-step sequence provides a powerful method for the synthesis of a diverse range of fused heterocyclic systems.

Furthermore, the amino group can undergo acylation reactions. Treatment with benzoyl chlorides in the presence of a base can yield the corresponding N-benzoyl derivatives. nih.gov This reaction serves not only to protect the amino group but also to introduce further functionality into the molecule.

The pyrazole ring itself, being an aromatic heterocycle, can undergo electrophilic substitution, although the presence of the amino and carboxylate groups directs the position of substitution. The C4 position of the pyrazole ring is typically activated towards electrophiles.

Table 1: Examples of Cyclocondensation and Derivatization Reactions of 5-Aminopyrazole Analogs

Reactant 1 (5-Aminopyrazole Derivative)Reactant 2Product TypeReference
5-AminopyrazoleArylidenepyruvic acidsPyrazolo[3,4-b]pyridine-6-carboxylic acid researchgate.net
5-AminopyrazolePhenylisothiocyanatePyrazolo[4,3-d]pyrimidine derivative beilstein-journals.org
Diazotized 5-aminopyrazoleActive methylene compoundsPyrazolo[5,1-c] nih.govresearchgate.netwikipedia.orgtriazine lookchem.com
5-Amino-3-aryl-1H-pyrazoleBenzoyl chlorideN-(1,3-diaryl-1H-pyrazol-5-yl)benzamide nih.gov

This table presents examples of reactions with 5-aminopyrazole cores analogous to the title compound, illustrating the general reactivity of this class of molecules.

Palladium-Catalyzed Transformations and Related Cross-Coupling Reactions

The field of palladium-catalyzed cross-coupling has provided powerful tools for the functionalization of heterocyclic compounds, and pyrazoles are no exception. While direct cross-coupling on the C-H bonds of this compound is challenging, its halogenated derivatives are excellent substrates for a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions typically require the pre-functionalization of the pyrazole ring, for instance, by halogenation at the C4 position.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A halogenated derivative of this compound (e.g., a 4-bromo or 4-iodo derivative) can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position of the pyrazole ring. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can range from phosphines like triphenylphosphine (B44618) to more specialized ligands designed for challenging substrates. mdpi.com

The Heck reaction provides a means to form carbon-carbon bonds by coupling a halide with an alkene. organic-chemistry.org A 4-halo-substituted this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce alkenyl substituents at the C4 position. The reaction conditions, including the choice of catalyst, base, and solvent, would need to be optimized for this specific substrate.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be used to couple a halogenated pyrazole with a wide range of primary or secondary amines to produce 4-aminopyrazole derivatives. For instance, a 4-bromo-1-benzyl-pyrazole derivative has been successfully coupled with aromatic amides. nih.gov This transformation is particularly valuable for the synthesis of compounds with diverse substitution patterns on the pyrazole core. The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand and a strong base. libretexts.orgnih.gov

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

Reaction NameSubstrate 1Substrate 2Catalyst System (Example)Product TypeReference
Suzuki-Miyaura Coupling4-Halo-pyrazole derivativeAryl/heteroaryl boronic acidPd(PPh₃)₄, K₃PO₄4-Aryl/heteroaryl-pyrazole derivative nih.govmdpi.com
Heck Reaction4-Halo-pyrazole derivativeAlkenePd(OAc)₂, PPh₃, Et₃N4-Alkenyl-pyrazole derivative organic-chemistry.org
Buchwald-Hartwig Amination4-Halo-pyrazole derivativePrimary/secondary aminePd₂(dba)₃, tBuDavePhos, NaOtBu4-Amino-pyrazole derivative libretexts.orgnih.gov

This table outlines potential cross-coupling reactions based on established methodologies for similar pyrazole systems. The specific conditions would require optimization for the title compound's derivatives.

Biological and Medicinal Applications of Benzyl 5 Amino 1h Pyrazole 4 Carboxylate and Its Derivatives

Anticancer Activity and Proposed Mechanisms of Action

Derivatives of the 5-aminopyrazole scaffold have demonstrated notable potential as anticancer agents. ulisboa.pt The core structure allows for various chemical modifications, leading to compounds that can interfere with tumor growth and proliferation through several mechanisms. researchgate.netnih.gov Research has shown that the strategic substitution on the pyrazole (B372694) ring can significantly influence the anticancer efficacy and selectivity of these compounds. researchgate.net

Inhibition of Cell Proliferation in Cancer Cell Lines

A significant body of research highlights the ability of benzyl (B1604629) 5-amino-1H-pyrazole-4-carboxylate derivatives to suppress the growth of various human cancer cell lines. The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-fibroblast growth factor receptor (pan-FGFR) covalent inhibitors. One representative compound, 10h , demonstrated potent, nanomolar-level inhibition against several cancer cell lines. It strongly suppressed the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells, with IC₅₀ values of 19 nM, 59 nM, and 73 nM, respectively. nih.gov Similarly, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide has been shown to significantly inhibit the proliferation of the same lung (NCI-H520) and gastric (SNU-16, KATO III) cancer cell lines with identical reported IC₅₀ values. bohrium.com

Other pyrazole derivatives have also shown broad-spectrum anticancer activity. For example, one study reported a compound that inhibited the growth of A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. mdpi.com The table below summarizes the inhibitory activities of various pyrazole derivatives against different cancer cell lines.

Table 1: Inhibition of Cancer Cell Proliferation by Pyrazole Derivatives

Targeting Mitotic Machinery Components

One of the key mechanisms underlying the anticancer activity of pyrazole derivatives is the disruption of the mitotic machinery, primarily by inhibiting tubulin polymerization. nih.gov Microtubules are essential for forming the mitotic spindle, which segregates chromosomes during cell division. nih.gov Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). ulisboa.ptnih.gov

Several studies have identified pyrazoline and pyrazole derivatives as effective tubulin polymerization inhibitors. bohrium.commdpi.com For example, compound 5b , a pyrazole derivative, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. mdpi.com This inhibition of microtubule formation leads to cell cycle arrest and prevents the proliferation of cancer cells. mdpi.com Docking studies have suggested that some pyrazoline derivatives bind to the colchicine (B1669291) binding site on tubulin, thereby exerting their anti-mitotic effects. ulisboa.pt The disruption of microtubule dynamics can lead to the formation of abnormal mitotic spindles, mitotic catastrophe, and ultimately, cancer cell death. ulisboa.ptnih.gov

Enzyme Inhibition Studies and Therapeutic Potential

Beyond direct cytotoxicity to cancer cells, benzyl 5-amino-1H-pyrazole-4-carboxylate and its analogs have been investigated as inhibitors of specific enzymes that are implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. bohrium.comnih.gov A study evaluating a library of 22 pyrazoles against human PTP1B activity found that several derivatives were potent inhibitors. bohrium.com

Specifically, compounds like 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]-naphthyl}pyrazole emerged as the most effective PTP1B inhibitors, acting through a noncompetitive inhibition mechanism. bohrium.com Molecular docking analyses indicated that these compounds interact with key amino acid residues in the enzyme, such as TYR46, ASP48, and PHE182. nih.govbohrium.com The research suggests that incorporating additional benzene (B151609) rings into the pyrazole structure enhances the inhibitory activity against PTP1B. bohrium.com Furthermore, the fusion of an N-phenylpyrazole heterocycle to other molecular skeletons has been shown to yield potent PTP1B inhibitors. mdpi.com

Adenosine (B11128) Deaminase (ADA) Inhibition

Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism. Its inhibition can modulate various physiological processes. Research has shown that 5-amino-1-benzyl-1H-pyrazole-4-carboxamide acts as an inhibitor of adenosine deaminase, highlighting another facet of its therapeutic potential by impacting purine metabolism. bohrium.com

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, XO is a significant target for the development of anti-hyperuricemic agents. nih.gov

Several pyrazole derivatives have been identified as potent, non-purine inhibitors of xanthine oxidase. ulisboa.ptnih.gov A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives were designed and synthesized as XO inhibitors. ulisboa.pt Within this series, compounds 2b and 2m emerged as particularly potent, with IC₅₀ values of 9.32 µM and 10.03 µM, respectively. ulisboa.pt Another study on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles also reported inhibitory activity against XO. researchgate.net

Table 2: Xanthine Oxidase (XO) Inhibition by Pyrazole Derivatives

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing new α-glucosidase inhibitors, potentially overcoming the side effects associated with existing drugs. nih.gov

Studies have shown that various pyrazole derivatives exhibit potent α-glucosidase inhibitory activity. nih.govnih.gov For instance, a series of imidazo[1,2-b]pyrazole derivatives were synthesized and all showed significantly higher inhibitory activity than the standard drug, acarbose (B1664774). nih.gov Similarly, certain pyrazole-1,2,3-triazole hybrids demonstrated remarkable α-glucosidase inhibition, with IC50 values for compounds with 4-nitro and 4-chloro groups being 3.35 µM and 6.58 µM, respectively, comparable to acarbose (IC50 = 3.86 µM). mdpi.com While some pyrazoline derivatives showed only mild to moderate activity, their oxidized pyrazole counterparts displayed a broader range of inhibition. nih.gov The promising results from in vitro, in vivo, and in silico studies make pyrazole-based compounds an attractive area for further research in the development of new α-glucosidase inhibitors for clinical practice. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives

Compound TypeSpecific DerivativeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Pyrazole-1,2,3-Triazole Hybrid4-Nitro substitution3.35Acarbose3.86
Pyrazole-1,2,3-Triazole Hybrid4-Chloro substitution6.58Acarbose3.86
Imidazo[1,2-b]pyrazole DerivativesGeneral Series (4a–o)95.0 - 372.8Acarbose750

Cathepsin B and K Inhibition

Cathepsins are a family of proteases involved in various physiological and pathological processes, including protein degradation within lysosomes. nih.gov Specific cathepsins, such as Cathepsin B and K, have been identified as drug targets for diseases like cancer and osteoporosis. nih.govmdpi.com

Research into pyrazole derivatives has revealed their potential as cathepsin inhibitors. A study screening a large library of compounds against human liver cathepsin B identified a family of substituted pyrazole esters with promising activity. nih.gov Kinetic analysis of a representative compound from this series revealed a competitive inhibition pattern with a Kᵢ of 0.9 µM. nih.gov Interestingly, further investigation showed that these pyrazole esters act as alternate substrates for cathepsin B, being fully converted by the enzyme. nih.gov

While pyrazole-based compounds have been developed as potent noncovalent inhibitors of Cathepsin S, another member of the family, the data for Cathepsin K is less direct. nih.govnih.govnih.gov Cathepsin K is a principal enzyme in bone resorption, making it a key target for osteoporosis therapies. mdpi.commdpi.com While numerous inhibitors have been developed, including nitrile-based compounds, none have yet received FDA approval due to safety and efficacy concerns. mdpi.comresearchgate.net Some phytochemicals and other synthetic scaffolds have shown moderate inhibitory activity against Cathepsin K, but research specifically linking 5-aminopyrazole derivatives to Cathepsin K inhibition is not extensively documented in the available literature. researchgate.net

Table 2: Inhibitory Activity of a Pyrazole Ester Against Cathepsin B

Compound TypeTarget EnzymeInhibition Constant (Kᵢ)Inhibition Type
Substituted Pyrazole EsterCathepsin B0.9 µMCompetitive

Antimicrobial and Antibacterial Efficacy

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents. oaepublish.com Pyrazole derivatives have been extensively investigated for their effectiveness against a range of bacterial and fungal pathogens. nih.gov

Specifically, derivatives of 5-aminopyrazole have shown notable antimicrobial properties. osti.gov For instance, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide has demonstrated activity against Escherichia coli and Listeria monocytogenes. rsc.org Other research has focused on synthesizing novel 5-amino-4-cyano-1H-pyrazole derivatives which, when tested against various bacteria and fungi, showed moderate to high levels of inhibition. nih.gov Compounds that incorporated both a pyrazole ring and a sugar moiety displayed the highest antimicrobial activity in that study. nih.gov The benzyl group is also a known pharmacophore that can enhance antimicrobial activity. A series of N-(benzyl)-carboxamides showed good activity against strains of S. aureus and B. subtilis, particularly derivatives with small or no substituents on the benzyl ring. These findings indicate that the 5-aminopyrazole scaffold is a promising template for developing new antibiotic candidates. rsc.org

Table 3: Antimicrobial Activity of Selected Pyrazole and Benzyl Derivatives

Compound TypeDerivativeTarget OrganismActivity (MIC)
Aminoguanidine Hydrazone10dS. aureus1 µg/mL
Aminoguanidine Hydrazone10dE. coli16 µg/mL
Aminoguanidine Hydrazone10j, 10r-sS. aureus & E. coli4 µg/mL
Benzyl Guanidine9mS. aureus0.5 µg/mL
Benzyl Guanidine9mE. coli1 µg/mL

Antimalarial Investigations

Malaria remains a significant global health problem, and the development of new antimalarial agents is crucial to combat drug resistance. Pyrazole hybrids have been explored as potential therapeutic agents.

In one study, new pyrazolylpyrazoline derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice, showing promising inhibition of parasite multiplication. Two compounds, 5b and 6a, were further tested against the chloroquine-resistant RKL9 strain of P. falciparum and demonstrated higher potency than chloroquine. Compound 5b was particularly effective, showing a dose-dependent suppressive effect, with a 30 mg/kg dose resulting in a 71.2% suppression of mean parasitemia. These compounds were also tested for antileishmanial activity, with compound 5b again showing potent activity against Leishmania aethiopica amastigotes, comparable to the reference drug miltefosine. These findings suggest that pyrazole-based hybrids are a promising scaffold for developing dual-acting antimalarial and antileishmanial agents.

Table 4: Antimalarial Activity of Pyrazolylpyrazoline Derivatives

CompoundDose (mg/kg)Target% Suppression
5b20P. berghei (in vivo)66.7%
3071.2%
5bN/AP. falciparum (RKL9, in vitro)More potent than chloroquine
6aN/AP. falciparum (RKL9, in vitro)More potent than chloroquine

Anti-inflammatory Activity and Related Biological Evaluations

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation, and many function by inhibiting cyclooxygenase (COX) enzymes. Pyrazole derivatives are well-known for their anti-inflammatory properties, with marketed drugs like celecoxib (B62257) featuring a pyrazole core.

Research has focused on developing new pyrazole-based anti-inflammatory agents with improved efficacy and fewer side effects. A series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened, with several compounds exhibiting significant analgesic and anti-inflammatory activities at a dose of 25 mg/kg. In an effort to find selective COX-2 inhibitors, a class of 5-aminopyrazole derivatives was designed, with two compounds (35a and 35b) showing higher in vitro COX-2 inhibitory activity (IC₅₀ = 0.55 µM and 0.61 µM) than celecoxib (IC₅₀ = 0.83 µM). mdpi.com In a carrageenan-induced rat paw edema assay, derivative 35a showed a 91.11% inhibition of edema, surpassing the performance of celecoxib (86.66%). mdpi.com These studies highlight the potential of the 5-aminopyrazole scaffold in generating potent and selective anti-inflammatory agents. mdpi.com

Table 5: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives

CompoundAssayResultReference DrugReference Result
35aCOX-2 Inhibition (in vitro)IC₅₀ = 0.55 µMCelecoxibIC₅₀ = 0.83 µM
Rat Paw Edema (in vivo)91.11% Inhibition86.66% Inhibition
35bCOX-2 Inhibition (in vitro)IC₅₀ = 0.61 µMCelecoxibIC₅₀ = 0.83 µM
Rat Paw Edema (in vivo)N/A86.66% Inhibition

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a chemical scaffold. nih.govmdpi.com For pyrazole derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activities. mdpi.comresearchgate.net

For anti-inflammatory activity, substitutions on the phenyl ring attached to the pyrazole nucleus are critical. The presence of electron-donating groups, such as an amino group (-NH₂), has been found to increase the anti-inflammatory activity of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. In the development of α-glucosidase inhibitors, SAR analysis of pyrazole-1,2,3-triazole hybrids showed that electron-withdrawing groups like 4-nitro and 4-chloro on the phenyl ring resulted in the most significant inhibitory activity. mdpi.com For antimicrobial agents, the effect of substituents on a benzyl group can be significant; for a series of thieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents or small groups like methyl or methoxy (B1213986) in the para-position of the benzyl ring showed higher activity against S. aureus and B. subtilis. These studies demonstrate that by systematically altering substituents on the core pyrazole structure, it is possible to enhance potency and selectivity for a desired biological target. mdpi.comresearchgate.net

In Silico Screening and Molecular Docking for Biological Target Identification

In silico methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery. These computational techniques allow researchers to predict how compounds will interact with biological targets at a molecular level, guiding the synthesis and evaluation of new derivatives.

For pyrazole derivatives, in silico studies have been widely used to predict and validate their biological activities. Molecular docking has been employed to study the binding modes of pyrazole hybrids in the active site of α-glucosidase, revealing key interactions that explain their inhibitory mechanism. mdpi.com In the development of anti-inflammatory agents, docking studies showed that pyrazole analogs interact with the COX-2 active site through hydrogen bonding and π-π interactions, which helps to rationalize their potent activity. In silico screening of pyrazole derivatives has also been used to identify potential inhibitors for a range of cancer-related targets, such as HDAC, C-RAF, and VEGFR. These computational studies not only help in identifying promising lead compounds but also provide a deeper understanding of their mechanism of action, accelerating the drug development process.

Advanced Applications and Future Research Directions for Benzyl 5 Amino 1h Pyrazole 4 Carboxylate

Utilization as Versatile Heterocyclic Building Blocks in Complex Molecule Synthesis

The structure of benzyl (B1604629) 5-amino-1H-pyrazole-4-carboxylate makes it an exemplary heterocyclic building block for the synthesis of more complex, often fused, heterocyclic systems. The amino and carboxylate groups provide reactive sites for a variety of chemical transformations. Researchers have utilized aminopyrazoles to construct fused ring systems like pyrano[2,3-c]pyrazoles, which are known for their significant biological activities. mdpi.com

The synthesis of these complex molecules often involves multicomponent reactions (MCRs), where several starting materials react in a single pot to form the final product. mdpi.com For instance, 5-aminopyrazole derivatives can be key reactants in the synthesis of pyrazolo[1,5-a]pyrimidines, another class of biologically important fused heterocycles. nih.gov The development of one-pot synthesis protocols for 5-amino-1H-pyrazole-4-carbonitrile derivatives highlights the efficiency and high yields achievable with these building blocks under mild conditions. nih.govresearchgate.net These methods often demonstrate excellent regioselectivity, yielding a specific isomer exclusively, which is crucial for both academic and industrial applications. scirp.org

Table 1: Examples of Complex Heterocycles Synthesized from Aminopyrazole Precursors

Fused Heterocycle ClassSynthetic StrategyKey PrecursorsSignificance
Pyrano[2,3-c]pyrazolesFour-component reaction(Hetaryl)aldehydes, malononitrile (B47326), ethyl acetoacetate (B1235776), hydrazine (B178648) hydrateBroad-scale pharmaceutical applications. mdpi.com
Pyrazolo[1,5-a]pyrimidinesCyclocondensation reactions5-aminopyrazoles, β-dicarbonyl compoundsAttractive for biological applications, including cancer therapeutics. nih.gov
5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesMichael-type addition(Ethoxymethylene)malononitrile, aryl hydrazinesHigh regioselectivity, key intermediates for crop protection chemicals. scirp.org
Azo-linked 5-amino-pyrazole-4-carbonitrilesThree-component mechanochemical reactionAzo-linked aldehydes, malononitrile, phenylhydrazine (B124118)Novel compounds synthesized with high yields and short reaction times. nih.gov

The ability to functionalize the pyrazole (B372694) core allows for the creation of diverse molecular libraries, which is essential for screening and discovering new bioactive compounds. researchgate.net

Potential in Crop Protection Research and Development

Pyrazole derivatives are a well-established and significant class of compounds in the agrochemical industry, used in the development of fungicides, herbicides, and insecticides. numberanalytics.comresearchgate.net The commercial fungicide Pyraclostrobin, which contains a pyrazole structure, achieved global sales of $800 million in 2012 due to its wide fungicidal spectrum. nih.gov This success underscores the vast potential held by novel pyrazole derivatives in crop protection.

Research has shown that new pyrazole derivatives can be designed as potent herbicides by targeting key plant enzymes. For example, pyrazole derivatives containing a benzoyl scaffold have been developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for herbicides. acs.org These compounds have demonstrated excellent post-emergence herbicidal activity with improved crop safety for maize, cotton, and wheat compared to existing commercial herbicides. acs.org

Furthermore, the synthesis of novel 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has yielded compounds with insecticidal properties against species like Tuta absoluta, a significant plant pathogen. researchgate.net The introduction of different functional groups, such as 1,2,3,4-tetrahydroquinoline, onto the pyrazole scaffold has led to derivatives with good fungicidal activities, particularly against Gaeumannomyces graminis var. tritici, the fungus responsible for take-all disease in wheat. nih.gov The ongoing exploration of pyrazole chemistry is driven by the need for new agrochemicals to manage weed and pest resistance to current market standards. researchgate.net

Exploration in Materials Science Applications (e.g., Luminescent Agents)

The rigid, aromatic structure of the pyrazole ring provides a robust scaffold for the development of advanced materials, particularly those with photophysical properties. Pyrazole derivatives have gained significant attention as fluorescent and luminescent agents. globalresearchonline.netrsc.org Their high synthetic versatility allows for the fine-tuning of electronic properties, which is crucial for creating materials with specific absorption and emission characteristics. nih.govnih.gov

Researchers have reported that pyrazole derivatives can exhibit strong luminescence in the solid state, a phenomenon often attributed to aggregation-induced emission (AIE). nih.gov This property is highly desirable for applications in organic electronics, such as in the emissive layer of Organic Light-Emitting Diodes (OLEDs). nih.gov For example, certain N-acyl pyrazole derivatives have been synthesized using green, eco-friendly methods and have shown promising photoluminescence quantum yields (PLQY) in thin solid-state layers, with one benzocoumarin derivative reaching a PLQY of 20%. nih.gov

The application of pyrazole-based compounds extends to fluorescent sensors and bioimaging. nih.govdntb.gov.ua Their ability to act as chelating agents for metal ions makes them suitable for detecting cations like Zn²⁺ and Cd²⁺ through "turn-on" fluorescence. nih.govsemanticscholar.org The development of pyrazoline derivatives has also been explored for electroluminescent applications, with one such compound achieving a blue electroluminescence of 2400 cd/m² at a drive voltage of 18 V, demonstrating their potential in display technologies. rsc.org

Table 2: Luminescent Properties of Selected Pyrazole Derivatives

Pyrazole Derivative ClassKey PropertyPotential Application
N-Acyl PyrazolesAggregation-Induced Emission (AIE), PLQY up to 20% in solid state. nih.govEmissive layers in OLEDs. nih.gov
Pyrazoline Derivative (DPP)Blue electroluminescence (470 nm), 2400 cd/m². rsc.orgElectroluminescent devices. rsc.org
Pyridine Pyrazole"Turn-on" fluorescent sensor for Zn²⁺ and Cd²⁺. semanticscholar.orgMetal ion detection. semanticscholar.org
Pyrazolo[1,5-a]pyrimidinesHigh quantum yields, excellent photostability. nih.govFluorogenic probes, chelating agents. nih.gov

Development of Novel Catalytic Systems Based on Pyrazole Scaffolds

The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal centers to form catalysts. This application leverages the pyrazole scaffold not as a target molecule but as a crucial component of a catalytic system. researchgate.net Pyrazole derivatives are used in coordination chemistry to create complexes that can catalyze a variety of organic transformations. researchgate.net

The development of such catalytic systems is an active area of research. For instance, palladium(II) complexes incorporating thiazole-based pyrazole derivatives have been synthesized and used as reusable catalysts. acs.org These catalysts have proven effective in the one-pot synthesis of pyrazole-4-carbonitrile derivatives under environmentally friendly ultrasonic irradiation conditions. acs.org The use of pyrazole-based ligands can influence the efficiency, selectivity, and stability of the catalyst.

Furthermore, the principles of green chemistry are being applied to the development of these catalytic systems. Heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled, are of particular interest. nih.govdntb.gov.ua The synthesis of pyrazole derivatives has been achieved using recyclable catalysts like magnetic nano-particles, demonstrating the synergy between catalyst development and sustainable chemical production. researchgate.net While much research focuses on using catalysts to make pyrazoles, the inverse—using pyrazoles to make catalysts—is a promising frontier for creating novel, efficient, and sustainable chemical processes. mdpi.com

Emerging Therapeutic Areas and Unexplored Biological Targets

The pyrazole scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.comtandfonline.com This versatility has led to the development of numerous approved drugs for a wide range of diseases. nih.gov Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects. tandfonline.comresearchgate.net

Table 3: Therapeutic Potential of Pyrazole Derivatives

Therapeutic AreaBiological Target/ActivityExample/Reference
Oncology Kinase inhibitors (e.g., BRAF, Janus kinase), PARP inhibitorsIbrutinib, Ruxolitinib, Niraparib. nih.gov
Infectious Diseases Antibacterial (MRSA, VRE), Antifungal, Antiviral (HIV, H. pylori), AntitubercularLenacapavir (HIV), Aniline-derived pyrazoles. tandfonline.comtandfonline.com
Inflammatory Diseases Anti-inflammatory, Analgesic (COX/LOX inhibition)Celecoxib (B62257), Tepoxalin. nih.gov
Neurological Disorders Anticonvulsant, Antidepressant, Neuroprotective, Cannabinoid CB1 receptor antagonistsFezolamine, targeting AChE and hCA enzymes. nih.govfrontiersin.org
Cardiovascular Disease Treatment of pulmonary hypertensionRiociguat. nih.gov

Future research is focused on exploring new therapeutic applications and identifying previously unexplored biological targets. The metabolic stability of the pyrazole ring makes it an attractive nucleus for designing new drugs. nih.gov Emerging areas include the development of pyrazole derivatives as neuroprotective agents for conditions like Alzheimer's and Parkinson's disease by targeting enzymes such as acetylcholinesterase and carbonic anhydrase. frontiersin.org Other research focuses on their potential as cannabinoid CB1 receptor antagonists, nitric oxide synthase inhibitors, and modulators of TGF-β signal transduction. nih.govresearchgate.net The continuous synthesis of new pyrazole derivatives provides a rich pool of compounds for screening against a wide array of biological targets, promising future breakthroughs in medicine. nih.gov

Green Chemistry Approaches in the Synthesis and Application of Pyrazole Derivatives

In recent years, there has been a significant shift towards developing green and sustainable methods for chemical synthesis to minimize environmental impact. nih.gov The synthesis of pyrazole derivatives has been a major focus of this effort, with researchers developing eco-friendly protocols that are efficient, high-yielding, and atom-economical. nih.govbenthamdirect.com

Key green chemistry strategies employed in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These one-pot reactions reduce waste by combining multiple steps and minimizing purification processes. nih.gov

Green Solvents: The use of water or ethanol-water mixtures instead of hazardous organic solvents is a common approach. researchgate.netnih.gov Some methods even proceed under solvent-free conditions. tandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasonic assistance are used to accelerate reactions, often leading to higher yields in shorter times and under milder conditions than conventional heating. researchgate.netnih.govresearchgate.net

Recyclable Catalysts: The development of heterogeneous or magnetic catalysts allows for easy separation and reuse, reducing waste and cost. nih.govresearchgate.net Examples include nano-copper stabilized on layered double hydroxide (B78521) and magnetic nano-[CoFe2O4]. nih.govresearchgate.net

These green methodologies are not only environmentally benign but also often offer advantages in terms of operational simplicity and efficiency. researchgate.net For example, the ultrasound-assisted, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water using a reusable catalyst provides an excellent yield with a simple operational procedure. researchgate.net The ongoing adoption of green chemistry principles in the synthesis of pyrazole derivatives is crucial for the sustainable development of new pharmaceuticals, agrochemicals, and materials. benthamdirect.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl 5-amino-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of esterified β-keto esters with hydrazines or substituted hydrazines. For example, methyl or ethyl analogs (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) are synthesized via reactions between acetoacetate derivatives, DMF-DMA, and phenylhydrazine, followed by hydrolysis or transesterification to introduce the benzyl group . Optimization of catalysts (e.g., p-TSA in ethanol) and solvent systems significantly impacts yields, as seen in analogous pyrazole syntheses where switching from aqueous ethanol to aprotic solvents improved yields from 10% to >80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer : Key techniques include:

  • NMR : Analyze chemical shifts for the NH₂ group (δ 6.5–7.0 ppm in DMSO-d₆), benzyl ester protons (δ 5.1–5.3 ppm), and pyrazole ring protons (δ 7.5–8.5 ppm) .
  • IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in pyrazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311G**) can predict optimized geometries, vibrational frequencies, and NMR chemical shifts. For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-derived bond lengths and angles showed <2% deviation from X-ray crystallography data, resolving ambiguities in tautomeric forms . Researchers should cross-validate computational results with experimental SC-XRD (e.g., SHELX-refined structures) and spectroscopic data to confirm regioselectivity in substituent placement .

Q. What strategies optimize multi-step synthetic pathways involving this compound, particularly in catalyst selection and solvent systems?

  • Methodological Answer :

  • Catalysts : Protic acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency. For example, p-TSA in ethanol increased yields in pyrazolo[5,1-b]quinazoline syntheses .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate greener syntheses .
  • Table 1 : Optimization example from analogous reactions:
CatalystSolventTemp (°C)Yield (%)Reference
p-TSAEthanol6010
TBABEthanol6085

Data Contradiction Analysis

Q. When conflicting data arises between spectroscopic characterization and X-ray crystallography for pyrazole derivatives, how should researchers validate the correct structure?

  • Methodological Answer :

  • Step 1 : Re-examine purity via HPLC or TLC to rule out impurity interference .
  • Step 2 : Compare experimental NMR/IR data with DFT-predicted spectra. For example, in 5-methyl-1-phenyl derivatives, discrepancies between observed and calculated NH₂ shifts indicated protonation state changes in solution vs. solid-state .
  • Step 3 : Use SC-XRD (SHELX-refined) as the gold standard for bond connectivity. If crystallography is unavailable, perform NOESY/ROESY NMR to assess spatial proximity of substituents .

Additional Methodological Considerations

  • Handling Impurities : Monitor by-products like ethyl 5-amino-1H-pyrazole-4-carboxylate (a common impurity in ester analogs) via LC-MS and adjust reaction stoichiometry or purification protocols (e.g., column chromatography) .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) or in situ FTIR to track intermediates in Michael addition-cyclization pathways, as demonstrated in pyrazoloquinazoline syntheses .

Retrosynthesis Analysis

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benzyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 2
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benzyl 5-amino-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.